2-メチルスルホニル-N-(4,5,6,7-テトラヒドロ-1,3-ベンゾチアゾール-2-イル)ベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

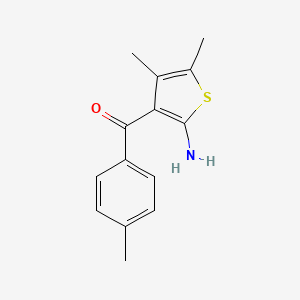

The compound 2-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a chemical entity that appears to be related to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The methanesulfonyl group attached to the benzamide moiety suggests that this compound could have potential applications in medicinal chemistry, given the relevance of sulfonamide derivatives in drug design and development.

Synthesis Analysis

The synthesis of related benzothiazole derivatives can be achieved through various methods. For instance, methanesulfonic acid has been used as a catalyst in the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids . Similarly, a combination of methanesulfonic acid with SiO2 has been employed for the synthesis of 2-substituted aromatic and aliphatic benzothiazoles, indicating that methanesulfonic acid plays a crucial role in the cyclization process to form the benzothiazole core . Although the specific synthesis of 2-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a thiazole ring fused to a benzene ring. The substitution of the benzothiazole with a methanesulfonyl group would likely influence the electronic properties of the molecule and could affect its binding interactions with biological targets. The X-ray crystallographic studies of a related sulfonamide compound interacting with carbonic anhydrase isozymes provide insights into the potential binding modes and interactions that such sulfonamide derivatives can have with enzymes .

Chemical Reactions Analysis

The reactivity of benzothiazole and sulfonamide derivatives can be quite diverse. For example, 2-methanesulfonyl-5-phenyl-1,3,4-oxadiazole has been shown to undergo intramolecular ring transformation reactions with binucleophilic reagents to yield fused s-triazoles . This indicates that the methanesulfonyl group can participate in nucleophilic substitution reactions, which could be relevant for the chemical transformations of 2-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide are not provided in the papers, we can infer that the compound would exhibit properties typical of benzothiazoles and sulfonamides. These might include moderate to high solubility in polar solvents, potential for hydrogen bonding due to the presence of the sulfonamide group, and a certain degree of lipophilicity conferred by the benzothiazole moiety. The presence of a tetrahydrobenzothiazole structure suggests that the compound could also exhibit stereochemical properties that might be relevant in its biological activity .

科学的研究の応用

医薬品化学と創薬

背景:: この化合物は、その生物活性について広範囲にわたって研究されてきたベンゾチアゾールファミリーに属しています。

用途::- 抗がん剤: 研究者らは、ベンゾチアゾール誘導体を潜在的な抗がん剤として調査してきました。 この化合物のベンゾチアゾール部分の存在は、それががん細胞に対して細胞毒性を示す可能性があることを示唆しています .

- 酵素阻害剤: ベンゾチアゾール誘導体はしばしば酵素阻害剤として作用します。 科学者たちは、アルツハイマー病や糖尿病などの病気に関与する特定の酵素を阻害する可能性を研究してきました。 この化合物は、関連する酵素に対する阻害効果について評価することができます .

材料科学と有機エレクトロニクス

背景:: ベンゾチアゾール誘導体は、そのπ共役系に起因する興味深い電子特性を有しています。

用途::- 有機半導体: 研究者らは、有機薄膜トランジスタ(OFET)や有機発光ダイオード(OLED)にベンゾチアゾール系化合物を用いてきました。 この化合物は、効率的な有機電子デバイスの開発に貢献する可能性があります .

- 光起電力: ベンゾチアゾール誘導体は、有機太陽電池の電子輸送材料として検討されてきました。 電荷輸送を促進する能力により、光起電力用途に適した候補となっています .

配位化学と金属錯体

背景:: ベンゾチアゾール誘導体中の硫黄原子と窒素原子は、金属イオンと配位することができます。

用途::- 金属錯体: この化合物は、配位化学におけるリガンドとして機能することができます。 研究者らは、それを銅、コバルト、またはニッケルなどの遷移金属と配位させて金属錯体を合成するかもしれません。 これらの錯体は、触媒や材料科学で応用を見つける可能性があります .

農薬

用途::- 殺虫剤: ベンゾチアゾール誘導体は、その殺虫特性について調査されてきました。 この化合物は、農業における害虫に対する有効性を評価することができます .

分析化学

用途::- 分析試薬: ベンゾチアゾール誘導体は、分析化学における試薬として使用することができます。 研究者らは、特定の分析物の検出や化学アッセイの一部としての使用を検討するかもしれません .

高分子化学

用途::- 高分子添加剤: ベンゾチアゾール誘導体は、その特性を向上させるために高分子に添加剤として組み込まれてきました。 この化合物は、特定の高分子の機械的強度、熱安定性、または難燃性を向上させる可能性があります .

特性

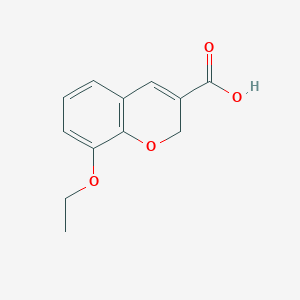

IUPAC Name |

2-methylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-22(19,20)13-9-5-2-6-10(13)14(18)17-15-16-11-7-3-4-8-12(11)21-15/h2,5-6,9H,3-4,7-8H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFSDHIYRJNOIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2515554.png)

![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B2515555.png)

![N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2515558.png)

![{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine](/img/structure/B2515561.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2515562.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2515565.png)

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2515569.png)

![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2515575.png)